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Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro-

Cat. No.: B1619639

A Comparative Guide to Spectroscopic Data for
2(3H)-Benzofuranone, hexahydro-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of publicly available spectroscopic data for
2(3H)-Benzofuranone, hexahydro- (CAS No. 6051-03-2). By cross-referencing major spectral
databases, this document aims to streamline the process of compound identification and
characterization. Detailed experimental protocols for common spectroscopic techniques are
also provided to support laboratory workflows.

Introduction

2(3H)-Benzofuranone, hexahydro-, a saturated bicyclic lactone, is a molecule of interest in
various chemical research domains, including natural product synthesis and fragrance
chemistry. Accurate and readily accessible spectroscopic data is paramount for its
unambiguous identification and for facilitating further research and development. This guide
compares the availability and content of nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data across prominent databases.

Database Cross-Reference

A thorough search of major spectroscopic databases reveals varying levels of data availability
for 2(3H)-Benzofuranone, hexahydro-. The Spectral Database for Organic Compounds
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(SDBS) emerged as the most comprehensive free resource, providing a full suite of high-quality
spectra. Other databases, such as SpectraBase, also indicate the availability of data, albeit
potentially behind a paywall. The National Institute of Standards and Technology (NIST)
database, a valuable resource for many compounds, does not currently house the spectral
data for the parent hexahydro- compound.

1H NMR, 13C NMR, IR, MS available

NMR & MS data listed (subscription may be required

SpectraBase
(Wiley)

2(3H)-Benzofuranone, hexahydro- No data for parent compound

Physical properties & links to other databases

Click to download full resolution via product page

Caption: Comparison of data availability for 2(3H)-Benzofuranone, hexahydro- across major
databases.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from the Spectral
Database for Organic Compounds (SDBS).

H NMR Data

Chemical Shift (6) ppm Multiplicity
4.29 m
2.52 m
2.23 m
20-11 m
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13C NMR Data

Chemical Shift (6) ppm

177.58

76.54

37.07

34.02

27.56

24.64

24.52

22.84

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?)

Description

2934 C-H stretch (alkane)
2860 C-H stretch (alkane)
1771 C=0 stretch (lactone)
1184 C-O stretch

Mass Spectrometry (MS) Data
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miz Relative Intensity
140 25

112 30

97 100

84 45

69 55

55 80

41 70

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic
data presented above. Instrument parameters and sample preparation may require
optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Sample Preparation:

Weigh 5-20 mg of the solid sample (for tH NMR) or 20-50 mg (for 13C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean vial.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm
NMR tube to remove any particulate matter.

Cap the NMR tube and ensure the final sample height is around 4-5 cm.
Instrumentation and Data Acquisition:

e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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e H NMR:

o Acquire a proton spectrum using a standard pulse sequence.

o Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 1BC NMR:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Reference the spectrum to the deuterated solvent signal.
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Caption: A typical workflow for acquiring NMR spectra of an organic compound.
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Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.
Sample Preparation (for liquids):
e Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

e Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete
coverage of the crystal surface.

Instrumentation and Data Acquisition:
o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
e Acquire a background spectrum of the clean, empty ATR crystal.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or transmittance
spectrum.

e The typical spectral range is 4000-400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Sample Introduction and lonization (Electron lonization - EI):

» Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol,
dichloromethane).

 Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the
gas chromatograph, where it is vaporized and separated before entering the mass
spectrometer. For direct infusion, the sample solution is introduced directly into the ion
source.
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 In the ion source, the sample molecules are bombarded with a high-energy electron beam,
causing ionization and fragmentation.

Mass Analysis and Detection:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o A detector records the abundance of each ion at a specific m/z value, generating a mass
spectrum.
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Caption: A generalized workflow for mass spectrometry analysis of an organic compound.

Conclusion
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This guide consolidates the available spectroscopic data for 2(3H)-Benzofuranone,
hexahydro-, providing a valuable resource for researchers. The data presented, primarily from
the SDBS database, offers a solid foundation for the identification and characterization of this
compound. The inclusion of standardized experimental protocols further aids in the replication
and verification of these findings in a laboratory setting. For comprehensive analysis, it is
recommended to consult multiple databases and, when possible, acquire experimental data on
the specific sample in question.

« To cite this document: BenchChem. [Cross-referencing spectroscopic data of 2(3H)-
Benzofuranone, hexahydro- with databases]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1619639#cross-referencing-spectroscopic-data-
of-2-3h-benzofuranone-hexahydro-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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